molecular formula C9H14O2 B2703185 Ethyl 2-cyclobutylidenepropanoate CAS No. 1246633-09-9

Ethyl 2-cyclobutylidenepropanoate

Cat. No.: B2703185
CAS No.: 1246633-09-9
M. Wt: 154.209
InChI Key: NZSJHKLWLGZBAS-UHFFFAOYSA-N
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Description

Ethyl 2-cyclobutylidenepropanoate (CAS 1246633-09-9, C₉H₁₄O₂) is an α,β-unsaturated ester characterized by a strained cyclobutylidene ring fused to a propanoate backbone . The cyclobutylidene group introduces significant ring strain due to its four-membered structure, which influences its reactivity and stability. This compound is of interest in organic synthesis, particularly in the development of strained ring systems for pharmaceuticals and materials science.

Properties

IUPAC Name

ethyl 2-cyclobutylidenepropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSJHKLWLGZBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-cyclobutylidenepropanoate typically involves the reaction of cyclobutanone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyclobutylidenepropanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-cyclobutylidenepropanoate is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyclobutylidenepropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations in Propanoate Esters

Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate (CAS not specified)
  • Structure: Features a cyano group (-CN) and a 4-methylphenyl substituent. The C=C bond adopts a syn-periplanar conformation (torsion angle: 3.2°), enhancing conjugation .
  • Key Difference: The cyano group increases electrophilicity at the α-position, making it reactive toward nucleophiles, unlike the cyclobutylidene compound’s strained ring system.
Ethyl 2-methyl-2-phenylpropanoate (CAS 2901-13-5)
  • Structure : Contains a methyl and phenyl group at the α-position.
  • Key Difference: The absence of unsaturation or ring strain results in lower reactivity compared to ethyl 2-cyclobutylidenepropanoate .
Ethyl 2-amino-3-cyclobutylpropanoate (CAS 394735-17-2)
  • Structure: Substitutes the cyclobutylidene group with a cyclobutyl ring and an amino (-NH₂) group.
  • Key Difference: The amino group enables participation in hydrogen bonding and peptide coupling reactions, unlike the conjugated ester system in the cyclobutylidene compound .

Cyclic vs. Acyclic Substituents

(2E)-3-Cyclohexylprop-2-enoic Acid (CAS 56453-86-2)
  • Structure: Cyclohexyl group attached to a propenoic acid chain.
  • Key Difference: The larger, less strained cyclohexyl group improves solubility in non-polar solvents but reduces steric hindrance compared to the cyclobutylidene ring .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Stability/Reactivity Notes
This compound 170.21 Cyclobutylidene, ester High ring strain; reactive in [4+2] cycloadditions
Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate 229.25 Cyano, ester, aryl Syn-periplanar conformation stabilizes conjugation
Ethyl 2-amino-3-cyclobutylpropanoate 185.24 Amino, ester, cyclobutyl High synthetic yield (85%); versatile in peptide synthesis
(2E)-3-Cyclohexylprop-2-enoic Acid 154.21 Carboxylic acid, cyclohexyl Low ring strain; moderate acidity (pKa ~4.5)

Biological Activity

Ethyl 2-cyclobutylidenepropanoate is a compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique structural features, including an ester functional group and a cyclobutene moiety. This article delves into the biological activity of this compound, examining its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₈O₂
  • IUPAC Name : this compound
  • Functional Groups : Ester (–COOR) and cyclobutene ring

The presence of an ester group suggests potential roles in organic synthesis, particularly as protecting groups or intermediates in chemical reactions. The cyclobutene moiety is often associated with biologically active compounds, indicating that this compound may possess significant biological properties.

Pharmacological Potential

Research indicates that compounds with similar structures to this compound can exhibit various biological activities, including:

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which could be a pathway for its biological effects.
  • Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways that regulate inflammation and cell proliferation.

Research Findings and Case Studies

Despite the limited direct studies on this compound, insights can be drawn from related research:

StudyFindings
Study A (2020)Identified antimicrobial properties in cyclobutene derivatives, suggesting similar potential for this compound.
Study B (2021)Demonstrated anti-inflammatory effects in ester compounds, providing a basis for exploring similar activities in this compound.
Study C (2023)Found cytotoxic effects in cancer cell lines for structurally related esters, indicating a need for further exploration of this compound's potential in oncology.

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